5-(((4-Bromophenyl)sulfonyl)methyl)-3-(4-isopropoxyphenyl)-1,2,4-oxadiazole

Lipophilicity ADME prediction 1,2,4-Oxadiazole

Select this specific 1,2,4-oxadiazole to leverage its unique heavy-atom (Br) anomalous scattering for experimental phasing without selenomethionine incorporation. The compound’s elevated XLogP3 (4.0 vs. 3.6 for ethoxy analog) enables quantitative lipophilicity–activity studies. The 4-bromophenyl handle permits Pd-catalyzed cross-couplings inaccessible to chloro analogs, while the isopropoxy group’s restricted rotation (~3.5 kcal/mol) probes conformational entropy effects. Ensure batch-to-batch consistency in your SAR and crystallographic workflows by sourcing the authentic bromo-isopropoxy derivative.

Molecular Formula C18H17BrN2O4S
Molecular Weight 437.31
CAS No. 1105206-56-1
Cat. No. B2530615
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(((4-Bromophenyl)sulfonyl)methyl)-3-(4-isopropoxyphenyl)-1,2,4-oxadiazole
CAS1105206-56-1
Molecular FormulaC18H17BrN2O4S
Molecular Weight437.31
Structural Identifiers
SMILESCC(C)OC1=CC=C(C=C1)C2=NOC(=N2)CS(=O)(=O)C3=CC=C(C=C3)Br
InChIInChI=1S/C18H17BrN2O4S/c1-12(2)24-15-7-3-13(4-8-15)18-20-17(25-21-18)11-26(22,23)16-9-5-14(19)6-10-16/h3-10,12H,11H2,1-2H3
InChIKeyTZIDEIDQSAQBMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(((4-Bromophenyl)sulfonyl)methyl)-3-(4-isopropoxyphenyl)-1,2,4-oxadiazole (CAS 1105206-56-1): Chemical Identity and Research Procurement Context


5-(((4-Bromophenyl)sulfonyl)methyl)-3-(4-isopropoxyphenyl)-1,2,4-oxadiazole (CAS 1105206-56-1) is a synthetic 1,2,4-oxadiazole derivative with the molecular formula C18H17BrN2O4S and a molecular weight of 437.3 g/mol [1]. The compound features a 4-bromophenylsulfonylmethyl substituent at the 5-position and a 4-isopropoxyphenyl group at the 3-position of the 1,2,4-oxadiazole core [1]. It belongs to a broader class of sulfonyl-containing 1,2,4-oxadiazoles that have been investigated as S1P1 receptor agonists in patent literature and as potential anticancer agents [2][3]. The compound is commercially available primarily through chemical suppliers for research use only, with characterized physicochemical properties derived from computational predictions rather than extensive empirical datasets [1].

Why Generic Substitution Is Not Straightforward for 5-(((4-Bromophenyl)sulfonyl)methyl)-3-(4-isopropoxyphenyl)-1,2,4-oxadiazole (CAS 1105206-56-1)


Within the 1,2,4-oxadiazole sulfonyl series, compounds that differ by a single substituent (e.g., ethoxy vs. isopropoxy, bromo vs. chloro) exhibit quantifiable differences in lipophilicity (ΔXLogP3), molecular weight, and halogen-dependent properties that directly impact solubility, membrane permeability, and synthetic utility [1][2]. The 4-bromophenylsulfonyl moiety provides a heavy-atom (Br) anomalous scattering signal essential for X-ray crystallographic phasing, a capability absent in the chloro or methoxy analogs [3]. These compound-specific attributes mean that substituting this compound with a structurally close analog may compromise experimental reproducibility in crystallization trials, alter partition coefficients in bioassays, or eliminate the reactive handle required for downstream chemical derivatization [3]. The quantitative evidence below confirms that these differences are measurable, not merely theoretical.

Quantitative Differentiation Evidence for 5-(((4-Bromophenyl)sulfonyl)methyl)-3-(4-isopropoxyphenyl)-1,2,4-oxadiazole (CAS 1105206-56-1) Against Nearest Analogs


Lipophilicity Elevation Over the 4-Ethoxyphenyl Analog: XLogP3 Comparison

The 4-isopropoxyphenyl group in the target compound increases computed lipophilicity by ΔXLogP3 = +0.4 compared to the 4-ethoxyphenyl analog (CAS 1105233-54-2), a difference that predicts altered passive membrane permeability and tissue distribution profiles [1][2].

Lipophilicity ADME prediction 1,2,4-Oxadiazole

Molecular Weight and Halogen Identity: Differentiating the 4-Bromophenylsulfonyl from the 4-Chlorophenylsulfonyl Analog

The target compound incorporates a 4-bromophenylsulfonyl group (MW 437.3 g/mol), whereas the direct chlorine analog (CAS 1105234-50-1) has a molecular weight of 392.9 g/mol, a difference of 44.4 g/mol attributable to Br (79.9) vs. Cl (35.5) [1]. The bromine atom provides a strong anomalous scattering signal (f'' = 1.28 e⁻ at Cu Kα) suitable for SAD/MAD phasing in protein crystallography, a capability not available with chlorine (f'' = 0.70 e⁻) [2].

Halogen bonding Molecular weight Crystallography

Rotatable Bond Identity: Isopropoxy vs. Ethoxy Side Chain Flexibility

Despite the additional methyl group in the isopropoxy substituent, both the target compound and the ethoxy analog possess six rotatable bonds [1][2]. However, the isopropoxy group has a higher barrier to rotation around the O–CH(CH₃)₂ bond (~3.5 kcal/mol) compared to the O–CH₂CH₃ bond in the ethoxy analog (~2.0 kcal/mol), resulting in restricted conformational sampling [3]. This can influence binding entropy and the success of co-crystallization.

Conformational analysis Rotatable bonds Entropy

Sulfonyl Methyl Linker: Hydrogen Bond Acceptor Capacity Compared to Ether-Linked Analogs

The sulfonyl group (–SO₂–) in the target compound contributes two strong hydrogen bond acceptor oxygens, complementing the four additional H-bond acceptors from the oxadiazole ring and the ether oxygen, yielding a total of six hydrogen bond acceptors [1]. By contrast, replacing the sulfonyl with a carbonyl linker (e.g., in 5-(((4-bromophenyl)carbonyl)methyl)-3-(4-isopropoxyphenyl)-1,2,4-oxadiazole) reduces the H-bond acceptor count to five and alters the geometry from tetrahedral (sulfonyl) to trigonal planar (carbonyl), a change that can disrupt key interactions with biological targets [2].

Hydrogen bond acceptor Sulfonyl group Pharmacophore

Predicted Physicochemical Property Divergence Across the 1,2,4-Oxadiazole Sulfonyl Series

A cross-series comparison of computed properties reveals that the target compound (isopropoxy/bromo combination) occupies a distinct property space relative to its nearest analogs. Its XLogP3 of 4.0 and topological polar surface area (TPSA) of ~86 Ų place it near the upper boundary of CNS drug-like space, whereas the ethoxy analog (XLogP3=3.6, TPSA≈86) and the chloro analog (XLogP3≈3.8, TPSA≈86) fall lower in the lipophilicity range [1][2]. This systematic shift in lipophilicity, driven solely by the isopropoxy and bromo substituents, may translate into different CNS penetration profiles.

Physicochemical property profiling CNS MPO score Lead optimization

Recommended Application Scenarios for 5-(((4-Bromophenyl)sulfonyl)methyl)-3-(4-isopropoxyphenyl)-1,2,4-oxadiazole (CAS 1105206-56-1) Based on Differentiated Evidence


X-ray Crystallographic Fragment Screening and Heavy-Atom Phasing

The bromine atom's strong anomalous scattering signal (f'' ≈ 1.28 e⁻ at Cu Kα) makes this compound a suitable heavy-atom derivative for SAD/MAD phasing in macromolecular crystallography. Unlike the chloro analog, which provides insufficient anomalous signal for reliable phasing, this compound can be soaked into protein crystals to generate experimentally phased electron density maps without selenomethionine incorporation [1][2]. This is a direct consequence of the quantified property difference described in Evidence Item 2.

Structure–Activity Relationship (SAR) Exploration of Lipophilicity-Dependent Activity Cliffs

The elevated XLogP3 (4.0) relative to the ethoxy analog (3.6) positions this compound at the higher end of the lipophilicity range within the 1,2,4-oxadiazole sulfonyl series. This property makes it valuable for testing hypotheses about logP-dependent cellular permeability, CYP450 binding, or hERG liability. Researchers can pair this compound with the ethoxy and chloro variants to establish quantitative lipophilicity–activity relationships (LipE analysis) [1][3]. This use case directly leverages the lipophilicity comparison data from Evidence Items 1 and 5.

Synthetic Intermediates for Diversification via Cross-Coupling and SNAr Reactions

The 4-bromophenyl group serves as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira) that are not accessible with the chloro analog under identical mild conditions. The bromine atom's superior leaving-group ability in SNAr reactions also enables late-stage functionalization with N-, O-, and S-nucleophiles. This compound is therefore a strategic building block for generating diverse chemical libraries [1]. This aligns with the halogen identity differentiation described in Evidence Item 2.

Conformational Restriction Studies Using NMR and Computational Modeling

The isopropoxy group's higher rotational barrier (~3.5 kcal/mol) compared to the ethoxy analog (~2.0 kcal/mol) makes this compound a useful probe for studying conformational entropy effects on ligand binding. NMR relaxation experiments (T1, T2, NOE) can quantify the restricted motion of the isopropoxy side chain, and the resulting data can parameterize molecular dynamics simulations. This application arises from the conformational analysis evidence in Evidence Item 3 [1].

Quote Request

Request a Quote for 5-(((4-Bromophenyl)sulfonyl)methyl)-3-(4-isopropoxyphenyl)-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.